molecular formula C16H25N5O4 B1409050 Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1703794-70-0

Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B1409050
CAS RN: 1703794-70-0
M. Wt: 351.4 g/mol
InChI Key: OWIPJUOXCLFYLH-UHFFFAOYSA-N
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Description

  • Structure : It consists of a piperazine ring with a tert-butyl ester group and a pyrimidine moiety linked via a carbamate bridge .


Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate with methoxy(methyl)isocyanate, followed by deprotection of the tert-butyl group. Detailed synthetic routes and conditions are available in the literature .


Molecular Structure Analysis

The molecular structure comprises a piperazine ring, a pyrimidine ring, and a tert-butyl ester group. The methoxy(methyl)carbamoyl substituent is attached to the pyrimidine ring. The compound’s three-dimensional arrangement influences its biological activity .


Chemical Reactions Analysis

  • Substitution Reactions : The compound may participate in nucleophilic substitution reactions at the carbamate or piperazine nitrogen atoms .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR, IR, and mass spectrometry data are available in the literature .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate and related compounds are synthesized through condensation reactions, involving carbamimide and various acids in the presence of activating agents. These compounds are characterized using techniques like LCMS, NMR (1H, 13C), IR, CHN elemental analysis, and X-ray diffraction studies. The molecular structures are often determined through single-crystal XRD data, providing insights into their crystal systems, space groups, unit cell parameters, and intermolecular interactions. For example, a study by Sanjeevarayappa et al. (2015) on a similar compound highlighted its monoclinic crystal system and detailed its intermolecular interactions, which contribute to its three-dimensional architecture. These compounds are also explored for their biological activities, such as antibacterial and anthelmintic properties, although they may exhibit variable efficacy in these areas (Sanjeevarayappa et al., 2015).

Biological Evaluation

Further research into tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate derivatives extends to their potential biological applications. This includes the evaluation of their anti-inflammatory, analgesic, and COX-2 inhibitory activities. For instance, Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant COX-2 selectivity and notable analgesic and anti-inflammatory effects. These findings suggest potential therapeutic applications in managing pain and inflammation, indicating a promising avenue for further pharmaceutical development (Abu‐Hashem et al., 2020).

Chemical Modification for Enhanced Properties

Chemical modifications of the tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate structure aim to improve pharmacological profiles or to enrich the structural diversity of urea-based compounds. For example, Nie et al. (2020) designed novel analogs by replacing certain rings in the structure, leading to compounds with improved pharmacological profiles. Such structural modifications are crucial for developing new therapeutics with better efficacy and tolerability, indicating the versatility and potential of this chemical scaffold in drug discovery (Nie et al., 2020).

Mechanism of Action

The compound’s mechanism of action depends on its biological target. Further studies are needed to elucidate its specific mode of action. It may interact with receptors, enzymes, or other cellular components .

Safety and Hazards

  • Disposal : Follow local regulations for chemical waste disposal .

Future Directions

  • Formulation : Develop suitable dosage forms for therapeutic use .

properties

IUPAC Name

tert-butyl 4-[5-[methoxy(methyl)carbamoyl]pyrimidin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O4/c1-16(2,3)25-15(23)21-8-6-20(7-9-21)14-17-10-12(11-18-14)13(22)19(4)24-5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIPJUOXCLFYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a suspension of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid (13.8 g, 44.8 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (12.8 g, 67.2 mmol) and hydroxybenzotriazole (7.2 g, 53.7 mmol) in dichloromethane (200 mL) was added triethylamine (25 mL, 179.2 mmol). The mixture was stirred at room temperature for 1 hour, and then N,O-dimethylhydroxylamine (5 g, 53.7 mmol) was added. The reaction mixture was stirred for another 3 hours. LCMS showed the reaction was completed. The reaction mixture was directly washed with water (100 mL), and the organic layer was dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography (petroleum ether:ethyl acetate=1:1) to give tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate (11.2 g, 67%) as a white solid. MS (ES+) C16H25N5O4 requires: 351, found: 296 [M-56+H]+.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid (13.8 g, 44.8 mmol), EDCI (12.8 g, 67.2 mmol) and HOBT (7.2 g, 53.7 mmol) in dichloromethane (200 mL) was added triethylamine (25 mL, 179.2 mmol), and the mixture was stirred at RT for 1 h, followed by the addition of N,O-dimethylhydroxylamine (5 g, 53.7 mmol). The reaction was stirred for another 3 h. LCMS showed the reaction was completed. The reaction mixture was washed with water (100 mL), and the organic layer was dried, filtered and concentrated. The residue was purified by silica gel chromatography (petroleum ether:ethyl acetate=1:1) to give the title compound (11.2 g, 67%) as a white solid. MS (ES+) C16H25N5O4 requires: 351. found: 296 [M−56+H]+.
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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